2-Fluoro-5-methoxybenzotrifluoride
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Overview
Description
2-Fluoro-5-methoxybenzotrifluoride is an organic compound with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol . It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methoxybenzotrifluoride is typically synthesized through a fluorocarbon alkylation reaction. The process involves reacting chloromethane with 4-fluorochlorobenzene, followed by a dechlorination reaction to obtain the desired product . The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methoxybenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzotrifluorides.
Oxidation Reactions: Products include 2-fluoro-5-methoxybenzaldehyde or 2-fluoro-5-methoxybenzoic acid.
Reduction Reactions: Products include reduced derivatives of the original compound.
Scientific Research Applications
2-Fluoro-5-methoxybenzotrifluoride is utilized in several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Agrochemicals: It is employed in the synthesis of agrochemical intermediates.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxybenzotrifluoride involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 2-Fluoro-5-methylbenzonitrile
- 2-Fluoro-5-methoxybenzaldehyde
- 2-Fluoro-5-methoxybenzoic acid
Comparison: 2-Fluoro-5-methoxybenzotrifluoride is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable in specific research and industrial applications .
Properties
IUPAC Name |
1-fluoro-4-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSCMOUYRPIURE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379213 |
Source
|
Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127271-65-2 |
Source
|
Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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